molecular formula C27H42FeNP B3425292 (S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine CAS No. 406681-25-2

(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

Cat. No. B3425292
CAS RN: 406681-25-2
M. Wt: 467.4 g/mol
InChI Key: OMJOHENANHRVCK-FAJIOPDMSA-N
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Description

This compound is a chiral amine that contains a ferrocene moiety and a phosphine moiety. The ferrocene moiety is a sandwich-like structure with an iron atom between two cyclopentadienyl rings. The phosphine moiety is a functional group consisting of a phosphorus atom bonded to three hydrogen atoms or alkyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the chiral center, the ferrocene moiety, and the phosphine moiety. The chiral center would give this compound its optical activity, allowing it to rotate plane-polarized light .


Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The ferrocene moiety can undergo oxidative addition reactions, and the phosphine moiety can act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents attached to the amine, ferrocene, and phosphine moieties. For example, the presence of the ferrocene moiety could impart redox properties to this compound .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, in coordination chemistry, the phosphine moiety could coordinate to a metal center, influencing the reactivity of the metal center .

properties

IUPAC Name

carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26NP.C5H10.2CH3.Fe/c1-16(21-2)19-14-9-15-20(19)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-2-4-5-3-1;;;/h3-8,10-13,16,19-21H,9,14-15H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2/t16-,19?,20?;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJOHENANHRVCK-FAJIOPDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)NC.C1CCCC1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42FeNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 2
Reactant of Route 2
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 3
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 4
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 5
Reactant of Route 5
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Reactant of Route 6
(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

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